2-((7-Chloro-2-oxo-2H-chromen-4-yl)oxy)ethyl acetate
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Overview
Description
2-((7-Chloro-2-oxo-2H-chromen-4-yl)oxy)ethyl acetate is a chemical compound belonging to the class of coumarins. Coumarins are a group of aromatic organic compounds with a benzopyrone structure. This particular compound is characterized by the presence of a chloro substituent at the 7th position and an acetate group at the 4th position of the chromen-2-one core. Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((7-Chloro-2-oxo-2H-chromen-4-yl)oxy)ethyl acetate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with an appropriate acylating agent. One common method involves the reaction of 7-hydroxy-2H-chromen-2-one with chloroacetyl chloride in the presence of a base such as triethylamine in dichloromethane at room temperature . The reaction proceeds via the formation of an intermediate, which is then acylated to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-((7-Chloro-2-oxo-2H-chromen-4-yl)oxy)ethyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives or other reduced forms.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex coumarin derivatives.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications, including as an anticancer agent.
Industry: Coumarin derivatives are used in the production of perfumes, cosmetics, and other consumer products.
Mechanism of Action
The mechanism of action of 2-((7-Chloro-2-oxo-2H-chromen-4-yl)oxy)ethyl acetate involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as cholinesterase and monoamine oxidase, leading to its potential use in treating neurological disorders . Additionally, it can interfere with cellular processes such as microtubule polymerization and tumor angiogenesis, contributing to its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-2H-chromen-2-one: A precursor in the synthesis of 2-((7-Chloro-2-oxo-2H-chromen-4-yl)oxy)ethyl acetate.
4-Chlorocoumarin: Another coumarin derivative with similar structural features.
Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate: A related compound with an ethyl acetate moiety instead of the chloro substituent.
Uniqueness
This compound is unique due to its specific chloro substituent and acetate group, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.
Properties
Molecular Formula |
C13H11ClO5 |
---|---|
Molecular Weight |
282.67 g/mol |
IUPAC Name |
2-(7-chloro-2-oxochromen-4-yl)oxyethyl acetate |
InChI |
InChI=1S/C13H11ClO5/c1-8(15)17-4-5-18-11-7-13(16)19-12-6-9(14)2-3-10(11)12/h2-3,6-7H,4-5H2,1H3 |
InChI Key |
LHWPUJIWFVTIQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCOC1=CC(=O)OC2=C1C=CC(=C2)Cl |
Origin of Product |
United States |
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